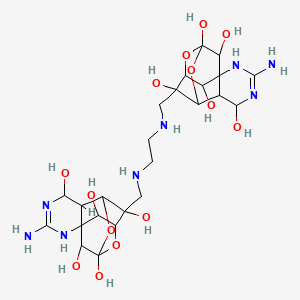

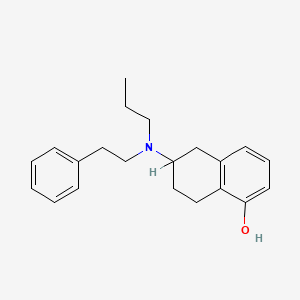

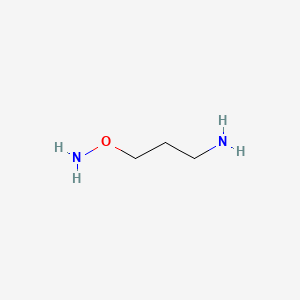

![molecular formula C11H8N2 B1213557 1H-吡咯并[3,2-h]喹啉 CAS No. 233-88-5](/img/structure/B1213557.png)

1H-吡咯并[3,2-h]喹啉

描述

1H-Pyrrolo[3,2-h]quinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused pyrrole and quinoline ring system, which imparts distinct chemical and physical properties. It is particularly noted for its role in proton-transfer reactions, making it a valuable subject of study in various fields of chemistry and biology .

科学研究应用

1H-Pyrrolo[3,2-h]quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying proton-transfer reactions and hydrogen bonding interactions.

Biology: The compound’s ability to form hydrogen bonds makes it useful in the study of biological processes involving proton transfer.

Medicine: Derivatives of 1H-Pyrrolo[3,2-h]quinoline have shown potential as therapeutic agents due to their biological activity.

Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes

作用机制

Target of Action

1H-Pyrrolo[3,2-h]quinoline, also known as PQQ, primarily targets CTG trinucleotide repeats in DNA . It has a unique non-linear hydrogen-bonding surface complementary to thymine . It also interacts with various bacterial dehydrogenases .

Mode of Action

PQQ forms molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . The generated H2O2 inactivates protein tyrosine phosphatase 1B (PTP1B) via the oxidation of catalytic cysteinyl thiol (Cys-215) to the corresponding sulfenic acid (–SOH), sulnic acid (–SO2H), and sulfonic acid (–SO3H) .

Biochemical Pathways

PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor . The PqqA peptide is recognized by PqqE, which links the C9 and C9a, afterwards it is accepted by PqqF which cuts out the linked amino acids . The next reaction (Schiff base) is spontaneous, the following dioxygenation is catalyzed by an unknown enzyme . The last cyclization and oxidation steps are catalyzed by PqqC .

Pharmacokinetics

In vitro pharmacokinetic study ascertained the stability of 1H-Pyrrolo[3,2-h]quinoline in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Result of Action

The interaction of PQQ with its targets results in the inhibition of DNA synthesis in Ehrlich ascites tumor cells . It also inactivates protein tyrosine phosphatase 1B (PTP1B), which may have significant downstream effects .

生化分析

Biochemical Properties

1h-Pyrrolo[3,2-h]quinoline plays a crucial role in biochemical reactions, particularly in proton-transfer reactions. It possesses hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which facilitate the formation of cyclic dimers in its crystals . This compound interacts with various enzymes and proteins, including bacterial dehydrogenases, where it serves as a redox cofactor . The nature of these interactions often involves hydrogen bonding and proton transfer, which are essential for the compound’s biochemical activity.

Cellular Effects

1h-Pyrrolo[3,2-h]quinoline has been shown to influence various cellular processes. It can form molecular complexes with native double-stranded DNA by intercalation between two base pairs, thereby inhibiting DNA synthesis in certain cancer cells . Additionally, this compound affects cell signaling pathways and gene expression by interacting with specific DNA sequences, such as CTG trinucleotide repeats . These interactions can lead to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1h-Pyrrolo[3,2-h]quinoline involves its ability to participate in proton-transfer reactions. This compound can form hydrogen-bonded cyclic dimers, which are stabilized under high-pressure conditions . The proton transfer within these dimers is facilitated by the hydrogen bond donor and acceptor groups present in the molecule. Additionally, 1h-Pyrrolo[3,2-h]quinoline can bind to specific DNA sequences, influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1h-Pyrrolo[3,2-h]quinoline can change over time. The compound’s stability and degradation are influenced by environmental factors such as pressure and temperature . Long-term studies have shown that 1h-Pyrrolo[3,2-h]quinoline can maintain its biochemical activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1h-Pyrrolo[3,2-h]quinoline vary with different dosages in animal models. At lower doses, the compound has been shown to promote growth and stress tolerance in both bacteria and higher organisms . At higher doses, it may exhibit toxic or adverse effects, including growth impairment and immune dysfunction . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

1h-Pyrrolo[3,2-h]quinoline is involved in various metabolic pathways, particularly those related to redox reactions. It serves as a redox cofactor for bacterial dehydrogenases, facilitating electron transfer and oxidative reactions . The compound’s interaction with enzymes such as methanol dehydrogenase and glucose dehydrogenase underscores its role in metabolic processes .

Transport and Distribution

Within cells and tissues, 1h-Pyrrolo[3,2-h]quinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form hydrogen-bonded complexes also affects its transport and distribution dynamics .

Subcellular Localization

The subcellular localization of 1h-Pyrrolo[3,2-h]quinoline is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its biochemical activity and function within cells.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-h]quinoline typically involves multi-step processes that include the formation of the pyrrole and quinoline rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative, which can then be fused with a pyrrole ring through further cyclization reactions .

Industrial Production Methods: Industrial production of 1H-Pyrrolo[3,2-h]quinoline may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .

化学反应分析

Types of Reactions: 1H-Pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline derivatives.

相似化合物的比较

1H-Pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:

1H-Pyrazolo[3,4-b]quinoline: This compound also features a fused ring system but with a pyrazole ring instead of a pyrrole ring.

Pyrroloquinoline Quinone: Known for its role as a redox cofactor in bacterial dehydrogenases, this compound has a different set of applications and mechanisms of action compared to 1H-Pyrrolo[3,2-h]quinoline.

The uniqueness of 1H-Pyrrolo[3,2-h]quinoline lies in its specific structural arrangement, which allows for versatile chemical reactivity and a wide range of applications in scientific research.

属性

IUPAC Name |

1H-pyrrolo[3,2-h]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCAJASYDRNBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CN3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177869 | |

| Record name | 1H-Pyrrolo(3,2-h)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233-88-5 | |

| Record name | 1H-Pyrrolo(3,2-h)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(3,2-h)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,2-h]quinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

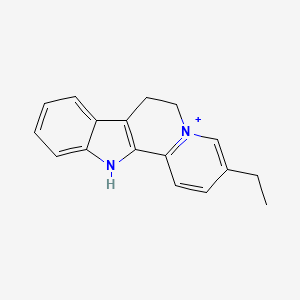

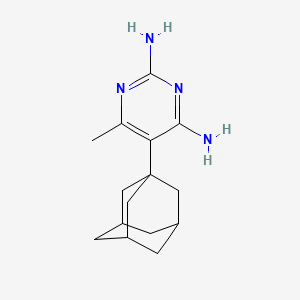

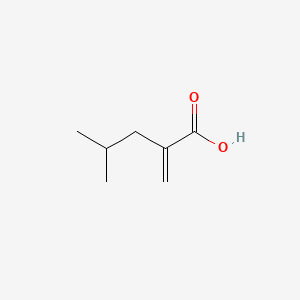

![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)